N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride
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Overview
Description
N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is commonly used for forming C-N bonds. The reaction conditions often involve the use of hydrogenation catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
In industrial settings, the production of piperidine derivatives, including N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride, is carried out using cost-effective and scalable methods. These methods often involve multicomponent reactions and the use of high-yielding, selective processes to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride include other piperidine derivatives such as:
- N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride
- Various substituted piperidines and piperidinones
Uniqueness
This compound is unique due to its specific structure, which combines a piperidine moiety with a benzo[d]oxazole ring. This unique structure may confer distinct biological activities and chemical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)-1,3-benzoxazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCNFSZBVVNPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=NC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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